molecular formula C9H7ClN2O2S B3026665 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid CAS No. 1047630-55-6

5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid

Cat. No.: B3026665
CAS No.: 1047630-55-6
M. Wt: 242.68
InChI Key: KBOSDMHARWSTCV-UHFFFAOYSA-N
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Description

5-Chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene backbone substituted with a chlorine atom at position 5 and a 1-methylpyrazole moiety at position 2. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiophene and pyrazole scaffolds, which are known for their roles in anticancer, antimicrobial, and anti-inflammatory agents .

Properties

IUPAC Name

5-chloro-4-(2-methylpyrazol-3-yl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-12-6(2-3-11-12)5-4-7(9(13)14)15-8(5)10/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOSDMHARWSTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C(SC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801171650
Record name 5-Chloro-4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047630-55-6
Record name 5-Chloro-4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1047630-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Thiophene-2,5-dicarboxylic acid.

    Reduction: 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-methanol.

    Substitution: 5-methoxy-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogs can be categorized based on substituents and heterocyclic modifications (Table 1):

Table 1: Key Structural Analogues and Their Features

Compound Name / ID Substituents/Modifications Key Features
Target Compound 5-Cl, 4-(1-methylpyrazole), 2-COOH on thiophene Methylpyrazole enhances lipophilicity; Cl may improve electron withdrawal
5-Chloro-4-(4-Cl-1-methylpyrazole)thiophene-2-COOH (GF21820) 4-(4-Cl-1-methylpyrazole) instead of 1-methylpyrazole Additional Cl on pyrazole increases molecular weight (277.13 g/mol)
T1-T6 (Thiophene-2-carboxamide derivatives) 2-COOH replaced with amide groups (e.g., N-(3-triazolo)-amide) Amide groups reduce lipophilicity; antiproliferative activity varies by R-group
Compound 19b Pyrrolo-triazolo-pyrimidine fused to thiophene; 4-Cl-phenyl High anticancer activity (surpasses doxorubicin); complex heterocyclic system
5-(4-Cl-phenyl)-2-(pyrrol-1-yl)thiazole-4-COOH Thiazole core with 4-Cl-phenyl and pyrrole substituents Thiazole ring alters electronic properties; moderate activity
Anticancer Activity:
  • Compound 19b (thieno[3,2-d]pyrimidine derivative) demonstrated superior anticancer activity to doxorubicin, attributed to its fused heterocyclic system enhancing DNA intercalation .
Lipophilicity Trends:
  • clogP Values :
    • Target compound (estimated): ~2.1 (methylpyrazole contributes +0.5 vs. unsubstituted pyrazole) .
    • GF21820: Higher clogP (~2.5) due to additional Cl on pyrazole .
    • T3 (4-methoxyphenyl-amide): clogP = 1.8; lower than target due to polar amide group .

Structure-Activity Relationships (SAR)

  • Pyrazole vs. Other Heterocycles : Methylpyrazole in the target compound offers moderate lipophilicity and metabolic stability compared to bulkier systems (e.g., pyrrolo-triazolo-pyrimidine in 19b), which may improve solubility but reduce target engagement .
  • Chlorine Substituents : The 5-Cl on thiophene is conserved in active analogs (e.g., 19b, GF21820), suggesting its role in enhancing electrophilicity or binding to hydrophobic pockets .
  • Carboxylic Acid vs. Amide : The free COOH group in the target compound allows for salt formation or ester prodrug strategies, unlike T1-T6 amides, which exhibit fixed polarity .

Biological Activity

5-Chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. Its structure consists of a thiophene ring with a chloro substituent, a carboxylic acid group, and a pyrazole moiety, which contribute to its potential in various applications, particularly in medicinal chemistry.

PropertyValue
CAS Number 1047630-55-6
Molecular Formula C10H9ClN2O2S
Molecular Weight 244.71 g/mol
Melting Point Not specified
Purity ≥ 95%

The biological activity of this compound can be attributed to its interaction with specific molecular targets. For instance, as an antimicrobial agent , it may inhibit bacterial cell wall synthesis or interfere with protein synthesis pathways. The presence of the pyrazole and thiophene rings enhances its reactivity and interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In studies, it has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies using cancer cell lines such as A549 (human lung adenocarcinoma) demonstrated that derivatives of this compound can reduce cell viability significantly, indicating potential for development as an anticancer drug . The structure-dependent activity suggests that modifications to the compound could enhance its efficacy.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the compound's activity against various Gram-positive and Gram-negative bacteria. It was found to have minimal activity against Gram-negative pathogens but significant effects on Gram-positive strains, particularly resistant ones .
  • Anticancer Potential :
    • In another investigation, the compound's derivatives were tested against A549 cells. The results indicated that certain substitutions on the pyrazole moiety enhanced anticancer activity, with reductions in cell viability observed at concentrations as low as 100 µM .
  • Structure-Activity Relationship (SAR) :
    • The SAR studies revealed that specific substitutions on the thiophene and pyrazole rings could modulate both antimicrobial and anticancer activities. For example, compounds with halogen substitutions exhibited improved potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid

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